Cas no 2135331-85-8 (2-(2,6-Difluorophenyl)pyrrolidine hydrochloride)
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,6-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE
- 2-(2,6-DIFLUOROPHENYL)PYRROLIDINE HCL
- CS-0101699
- AS-67270
- 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride
- MFCD30749192
- 2135331-85-8
- Y11103
- AKOS037646207
- EN300-7356116
- 2-(2,6-DIFLUOROPHENYL)PYRROLIDINEHYDROCHLORIDE
- 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride
-
- MDL: MFCD30749192
- Inchi: 1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
- InChI Key: IYHWYBGGVJBQCG-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC=C(C=1C1CCCN1)F
Computed Properties
- Exact Mass: 219.0626334g/mol
- Monoisotopic Mass: 219.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ921-250mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 250mg |
3495CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ921-100mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 100mg |
1690CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ921-200mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 200mg |
2194.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ921-50mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 50mg |
874.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858334-100mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 100mg |
¥1389.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858334-250mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 250mg |
¥2101.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858334-1g |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95+% | 1g |
¥5411.0 | 2022-03-01 | |
| abcr | AB547579-250 mg |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride; . |
2135331-85-8 | 250MG |
€248.80 | 2023-04-13 | ||
| abcr | AB547579-1 g |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride; . |
2135331-85-8 | 1g |
€786.70 | 2023-04-13 | ||
| eNovation Chemicals LLC | Y1224210-1g |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride |
2135331-85-8 | 95% | 1g |
$500 | 2024-06-03 |
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride
Introduction to 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS No. 2135331-85-8)
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2135331-85-8, has garnered attention in recent years due to its promising applications in drug discovery and medicinal chemistry. The molecular structure of this compound incorporates a pyrrolidine ring substituted with a 2,6-difluorophenyl group, which contributes to its distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmacological studies.
The 2,6-difluorophenyl moiety is particularly noteworthy as it introduces fluorine atoms at the ortho and para positions of the phenyl ring. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In the case of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, the presence of fluorine atoms may contribute to enhanced lipophilicity and improved interaction with biological targets. This feature makes the compound an attractive candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and biological receptors. Studies have suggested that the compound may exhibit binding properties relevant to certain enzyme systems and receptor families. For instance, preliminary computational studies indicate potential interactions with enzymes involved in metabolic pathways and signal transduction mechanisms. These findings align with the growing interest in fluorinated heterocycles as pharmacophores in drug design.
The synthesis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring typically necessitates specialized synthetic methodologies, such as metal-catalyzed cross-coupling reactions or halogen exchange processes. The pyrrolidine ring can be constructed through various cycloaddition reactions or nucleophilic substitution processes, depending on the synthetic route chosen. The final step often involves salt formation with hydrochloric acid to enhance stability and facilitate handling in subsequent studies.
In the context of drug discovery, 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride has been investigated for its potential role in addressing various therapeutic challenges. The structural motif shared by this compound with other bioactive molecules suggests possible applications in areas such as central nervous system disorders, inflammation, and oncology. While specific applications are still under exploration, the compound's unique chemical profile positions it as a promising scaffold for further derivatization and optimization.
One of the most compelling aspects of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is its versatility as a building block in medicinal chemistry. Researchers can modify various functional groups within its structure to fine-tune its biological activity. For example, replacing or altering the pyrrolidine ring or introducing additional substituents on the phenyl ring could lead to compounds with enhanced potency or selectivity. This flexibility underscores the importance of this compound in ongoing drug development efforts.
The hydrochloride salt form of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride offers several practical advantages in laboratory settings. Its increased solubility compared to the free base form allows for easier formulation in solution-based assays and biological experiments. Additionally, salt formation improves thermal stability and shelf life, making it more suitable for large-scale synthesis and storage. These attributes are critical for ensuring reproducibility and reliability in experimental outcomes.
As research progresses, new methodologies for studying 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride are being developed to maximize its utility in drug discovery programs. Techniques such as high-throughput screening (HTS), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its structure-activity relationships (SAR). These studies aim to uncover new insights into its mechanism of action and identify potential lead compounds for further development.
The growing interest in fluorinated compounds underscores their significance in modern pharmaceutical research. The ability of fluorine atoms to influence molecular properties makes them invaluable tools for designing drugs with improved pharmacological profiles. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride exemplifies this trend by combining a fluorinated aromatic moiety with a heterocyclic scaffold known for its biological activity. This combination holds great promise for generating novel therapeutic agents capable of addressing unmet medical needs.
In conclusion, 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS No. 2135331-85-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical features make it a valuable intermediate for synthesizing novel bioactive molecules. As our understanding of fluorinated heterocycles continues to evolve, this compound will likely play an important role in future drug development efforts across multiple therapeutic areas.
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